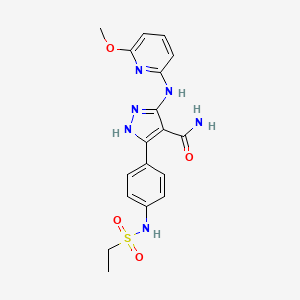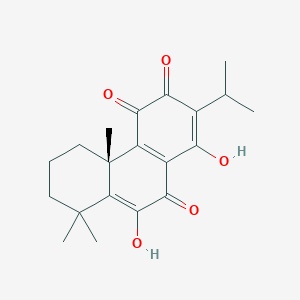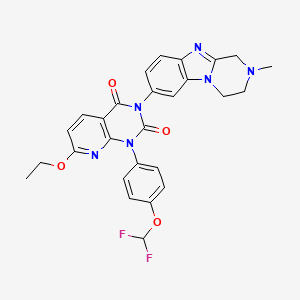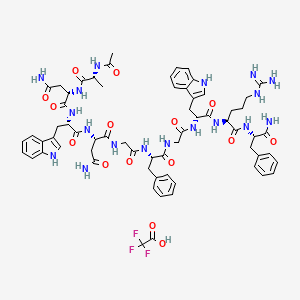
FGF basic (93-110) (human, bovine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FGF basic (93-110) (human, bovine) is a polypeptide derived from the fibroblast growth factor family. This compound is known for its role in various biological processes, including cell proliferation, differentiation, and wound healing. It is a segment of the larger fibroblast growth factor protein, specifically encompassing amino acids 93 to 110.
準備方法
Synthetic Routes and Reaction Conditions
FGF basic (93-110) (human, bovine) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of FGF basic (93-110) (human, bovine) often involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the desired peptide is inserted into an expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.
Purification: The peptide is extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
FGF basic (93-110) (human, bovine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Amino acid substitution during synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Dithiothreitol (DTT)
Major Products
The major product of these reactions is the desired polypeptide, FGF basic (93-110) (human, bovine), with high purity and specific sequence integrity.
科学的研究の応用
FGF basic (93-110) (human, bovine) has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a model for studying peptide interactions.
Biology: Plays a crucial role in cell signaling, proliferation, and differentiation studies.
Medicine: Investigated for its potential in wound healing, tissue regeneration, and angiogenesis.
Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery.
作用機序
FGF basic (93-110) (human, bovine) exerts its effects by binding to fibroblast growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as proliferation and differentiation. The peptide’s interaction with heparin or heparan sulfate proteoglycans enhances its stability and activity.
類似化合物との比較
FGF basic (93-110) (human, bovine) is unique due to its specific amino acid sequence and biological activity. Similar compounds include:
Fibroblast Growth Factor 1 (FGF-1): Another member of the fibroblast growth factor family with distinct biological functions.
Fibroblast Growth Factor 2 (FGF-2): Known for its role in angiogenesis and wound healing, similar to FGF basic (93-110).
Fibroblast Growth Factor 4 (FGF-4): Involved in embryonic development and cell differentiation.
FGF basic (93-110) (human, bovine) stands out due to its specific segment within the larger fibroblast growth factor protein, providing unique insights into peptide interactions and functions.
特性
分子式 |
C107H155N31O31 |
|---|---|
分子量 |
2371.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C107H155N31O31/c1-55(2)44-71(129-89(153)66(26-16-42-120-106(115)116)122-91(155)68(36-38-84(147)148)126-94(158)73(47-59-22-11-6-12-23-59)130-96(160)72(46-58-20-9-5-10-21-58)128-87(151)64(109)45-57-18-7-4-8-19-57)93(157)125-69(37-39-85(149)150)92(156)137-80(54-140)102(166)134-77(51-82(111)145)99(163)132-76(50-81(110)144)98(162)131-74(48-60-28-32-62(142)33-29-60)97(161)133-78(52-83(112)146)100(164)138-86(56(3)141)103(167)135-75(49-61-30-34-63(143)35-31-61)95(159)123-67(27-17-43-121-107(117)118)90(154)136-79(53-139)101(165)124-65(25-15-41-119-105(113)114)88(152)127-70(104(168)169)24-13-14-40-108/h4-12,18-23,28-35,55-56,64-80,86,139-143H,13-17,24-27,36-54,108-109H2,1-3H3,(H2,110,144)(H2,111,145)(H2,112,146)(H,122,155)(H,123,159)(H,124,165)(H,125,157)(H,126,158)(H,127,152)(H,128,151)(H,129,153)(H,130,160)(H,131,162)(H,132,163)(H,133,161)(H,134,166)(H,135,167)(H,136,154)(H,137,156)(H,138,164)(H,147,148)(H,149,150)(H,168,169)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,86+/m1/s1 |
InChIキー |
BUXAVRWFAUOCGJ-BOEHADHBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


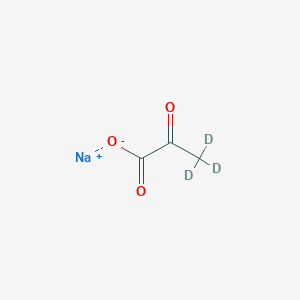


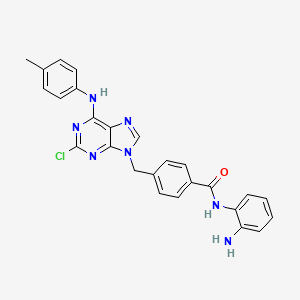
![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
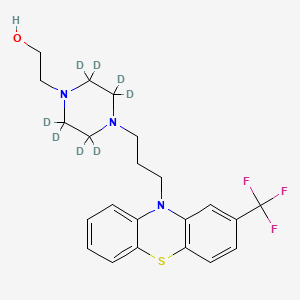
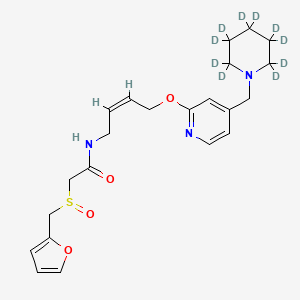

![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
